molecular formula C27H36N4O2 B2398659 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-phenethyloxalamide CAS No. 921902-99-0

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-phenethyloxalamide

Cat. No. B2398659
CAS RN: 921902-99-0
M. Wt: 448.611
InChI Key: NLZDHBXIWHJGTI-UHFFFAOYSA-N
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Description

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C27H36N4O2 and its molecular weight is 448.611. The purity is usually 95%.
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Scientific Research Applications

Potent Anticancer Agents

Recent studies have identified compounds with structures similar to N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-phenethyloxalamide, showcasing potent topoisomerase I-targeting activity and cytotoxicity against cancer cells. These studies explore the variations in substituents and their effects on cytotoxic activity, highlighting the potential use of such compounds in cancer therapy (Ruchelman et al., 2004).

Ethylene Polymerization Behavior

Another study examines the use of related compounds in catalyzing ethylene polymerization, indicating the potential for these compounds to serve in industrial chemical processes. The research focuses on nickel complexes derived from trihydroquinoline and nitroarylamine ligands, showing high activity in ethylene polymerization and the influence of heterocyclic impurities on this process (Zhang et al., 2011).

Anticonvulsant Agent Development

There's ongoing research into the development of new anticonvulsants, where N-substituted 1,2,3,4-tetrahydroisoquinolines, sharing a core structural similarity with this compound, are evaluated against seizures. A derivative demonstrated high activity comparable to existing anticonvulsant agents, showing promise for future therapeutic applications (Gitto et al., 2006).

Molecular Docking and Biological Evaluation

Further research includes the synthesis and biological evaluation of compounds with the polyhydroquinoline core, involving in silico molecular docking to assess antibacterial, antitubercular, and antimalarial activities. This study underlines the versatile potential of such compounds in contributing to new drug development across a range of diseases (Sapariya et al., 2017).

properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N-(2-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O2/c1-30-16-8-11-22-19-23(12-13-24(22)30)25(31-17-6-3-7-18-31)20-29-27(33)26(32)28-15-14-21-9-4-2-5-10-21/h2,4-5,9-10,12-13,19,25H,3,6-8,11,14-18,20H2,1H3,(H,28,32)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZDHBXIWHJGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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